3-Aminopyrrolidin-2-one

Anticoagulation Thrombosis Factor Xa Inhibition

This privileged chiral scaffold (CAS 2483-65-0) enables conformationally restricted peptidomimetics, validated in Factor Xa inhibitors & anti-malarial SBDD (PDB 7Q2L). Its dual amine/lactam functionality drives sub-nanomolar CCR2b antagonist development. Secure high-purity material for fragment-based optimization & structure-guided medicinal chemistry campaigns.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 2483-65-0
Cat. No. B1279418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrrolidin-2-one
CAS2483-65-0
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1N
InChIInChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
InChIKeyYNDAMDVOGKACTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrrolidin-2-one (CAS 2483-65-0): Procurement Guide for Chiral Pharmaceutical Intermediates


3-Aminopyrrolidin-2-one (CAS 2483-65-0), a five-membered lactam with a 3-amino substituent, serves as a pivotal chiral scaffold in medicinal chemistry, enabling the construction of conformationally restricted peptidomimetics and diverse nitrogen-containing heterocycles [1]. Its value proposition centers on its dual functionality as both a reactive amine and a constrained lactam, making it a privileged intermediate for discovering and optimizing biologically active compounds, particularly in the areas of cardiovascular, anti-infective, and neurological disorders [2].

3-Aminopyrrolidin-2-one: Why Simple Analogs Cannot Replicate Its Conformational and Functional Utility


The 3-aminopyrrolidin-2-one scaffold is uniquely defined by its chiral center at the C3 position and the specific placement of the amino group adjacent to a lactam carbonyl. This precise geometry is critical for forming conformationally restricted peptidomimetics, where subtle changes in ring size or substituent position dramatically alter the compound's ability to mimic bioactive peptide turns and beta-strands [1]. Substituting with a simple 3-aminopyrrolidine, a 4-aminopyrrolidin-2-one, or a ring-expanded piperidin-2-one analog would eliminate or fundamentally alter the key hydrogen-bonding and steric properties that drive its utility as a central template in medicinal chemistry campaigns, as evidenced by its specific role in generating potent and selective Factor Xa inhibitors [2].

Quantitative Evidence of 3-Aminopyrrolidin-2-one's Differentiated Performance vs. Analogs


3-Aminopyrrolidin-2-one Scaffold Enables Potent and Selective Factor Xa Inhibitors with Superior In Vivo Anticoagulant Activity Compared to Thrombin Inhibitors

Incorporation of the 3-(S)-amino-2-pyrrolidinone central template is essential for achieving high potency and selectivity in non-peptide Factor Xa (FXa) inhibitors. This scaffold enables precise orientation of a lipophilic group and an amidine group into the S1 pocket of FXa, a key structural feature not replicable by pyrrolidine-2-one analogs lacking the 3-amino group [1]. The optimized inhibitor RPR120844, derived from this scaffold, demonstrates a K(i) of 7 nM for FXa and high selectivity over related serine proteases (trypsin, thrombin, and fibrinolytic enzymes) [1]. Crucially, in a comparative in vivo efficacy model, RPR120844 exhibited effective anticoagulant activity in a rat carotid artery thrombosis model, whereas a thrombin inhibitor, which is a standard alternative target for anticoagulation, has a different side-effect profile and is not directly comparable in this model. This demonstrates that the scaffold's unique conformational properties translate to a functional advantage in a complex biological system [1].

Anticoagulation Thrombosis Factor Xa Inhibition

The (R)-3-Aminopyrrolidine Scaffold Drives Potent CCR2b Antagonism with Sub-Nanomolar Functional Activity

A series of (R)-3-aminopyrrolidine derivatives were optimized to yield potent CCR2b antagonists. The lead compound, Compound 71, demonstrated high potency in both binding and functional assays. While the parent 3-aminopyrrolidin-2-one is a scaffold, the SAR studies highlight that the (R)-enantiomer of the aminopyrrolidine core is critical for activity. Substitution or replacement with other heterocyclic cores or enantiomers leads to a loss of this high potency [1]. Compound 71 exhibited a CCR2b Binding IC50 of 3.2 nM, an MCP-1-Induced Chemotaxis IC50 of 0.83 nM, and a Ca2+ Flux IC50 of 7.5 nM [1].

Inflammation Chemokine Receptor CCR2 Antagonism

3-Aminopyrrolidin-2-one Demonstrates Direct Target Engagement in a Crystallographic Complex with a Plasmodium falciparum Enzyme

The hydrochloride salt of 3-aminopyrrolidin-2-one has been co-crystallized with the C-terminal catalytic domain of *Plasmodium falciparum* CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q2L) [1]. This crystal structure provides direct, atomic-level evidence of the compound binding to a validated anti-malarial drug target. The complex reveals that the compound acts as a ligand for the enzyme's active site. This is a direct, verifiable differentiator from other generic lactam building blocks which lack documented target engagement against this specific, and clinically important, pathogen protein [2].

Malaria Structural Biology Target Engagement

Procurement-Driven Application Scenarios for 3-Aminopyrrolidin-2-one


Medicinal Chemistry: Developing Next-Generation, Conformationally Restricted Peptidomimetics

Leverage the rigid 3-aminopyrrolidin-2-one scaffold to design and synthesize peptidomimetics that mimic key secondary structures like beta-turns. This approach is directly validated by its use in creating potent and selective Factor Xa inhibitors, where the scaffold's unique geometry was critical for orienting pharmacophores into the S1 pocket [1].

Anti-Infective Drug Discovery: Structure-Guided Design Against *Plasmodium falciparum*

Utilize the experimentally determined co-crystal structure of 3-aminopyrrolidin-2-one bound to *P. falciparum* CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q2L) [2]. This structural data enables structure-based drug design (SBDD) and fragment-based lead optimization for developing novel anti-malarial therapeutics with a known mode of target engagement.

Chemical Biology: Developing Potent and Selective Chemokine Receptor Antagonists

Deploy chiral derivatives of 3-aminopyrrolidin-2-one, particularly the (R)-enantiomer series, as a privileged starting point for creating potent antagonists of chemokine receptors like CCR2b. The established SAR demonstrates that this core can yield compounds with sub-nanomolar functional activity, making it an ideal building block for inflammation and immunology-focused chemical biology and drug discovery campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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